molecular formula C7H8N2O3 B589627 2-Nitro-p-anisidine-15N CAS No. 873990-80-8

2-Nitro-p-anisidine-15N

Cat. No.: B589627
CAS No.: 873990-80-8
M. Wt: 169.14 g/mol
InChI Key: QFMJFXFXQAFGBO-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-p-anisidine-15N is an isotopically labeled compound with the molecular formula C7H8N15NO3 and a molecular weight of 169.14. It is primarily used in scientific research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-p-anisidine-15N typically involves the nitration of p-anisidine. The process begins with the dissolution of p-anisidine in glacial acetic acid and water, followed by the addition of acetic anhydride and concentrated nitric acid. The reaction mixture is maintained at specific temperatures to ensure the formation of 2-nitro-4-methoxyacetanilide, which is then hydrolyzed to yield 2-nitro-4-methoxyaniline .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-p-anisidine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of radical cations and subsequent products.

    Reduction: Formation of 2-amino-p-anisidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-p-anisidine-15N is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Nitro-p-anisidine-15N involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo reduction to form reactive intermediates, while the methoxy group can participate in nucleophilic substitution reactions. These interactions can affect various molecular pathways, making the compound useful in mechanistic studies .

Properties

CAS No.

873990-80-8

Molecular Formula

C7H8N2O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]aniline

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i9+1

InChI Key

QFMJFXFXQAFGBO-QBZHADDCSA-N

SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Isomeric SMILES

COC1=CC(=C(C=C1)N)[15N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]

Synonyms

1-Amino-2-nitro-4-methoxybenzene-15N;  2-Nitro-4-methoxyaniline-15N;  2-Nitro-4-methoxybenzenamine-15N;  2-Nitro-p-anisidine-15N;  3-Nitro-4-aminoanisole-15N;  4-Amino-1-methoxy-3-nitrobenzene-15N;  4-Amino-3-nitroanisole-15N;  4-Methoxy-2-nitroaniline-15N; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-p-anisidine-15N
Reactant of Route 2
Reactant of Route 2
2-Nitro-p-anisidine-15N
Reactant of Route 3
Reactant of Route 3
2-Nitro-p-anisidine-15N
Reactant of Route 4
Reactant of Route 4
2-Nitro-p-anisidine-15N
Reactant of Route 5
Reactant of Route 5
2-Nitro-p-anisidine-15N
Reactant of Route 6
Reactant of Route 6
2-Nitro-p-anisidine-15N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.